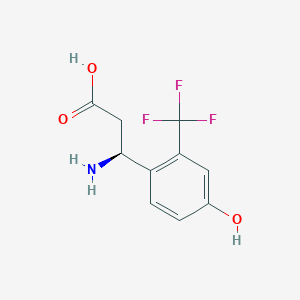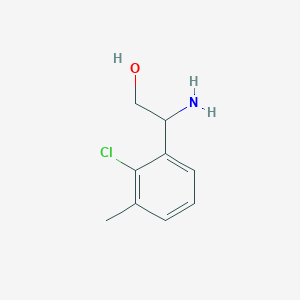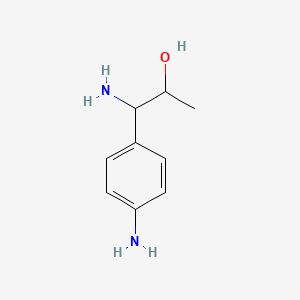
6-((Trimethylsilyl)ethynyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Trimethylsilyl)ethynyl)nicotinic acid is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol . It is a derivative of nicotinic acid, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.
Formation of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent.
Trimethylsilylation: The ethynyl group is then protected by trimethylsilylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
The reaction conditions often involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-((Trimethylsilyl)ethynyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
6-((Trimethylsilyl)ethynyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides stability and enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethynyl-nicotinic acid: Lacks the trimethylsilyl group, making it less stable and reactive.
6-((Trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a benzoic acid core instead of nicotinic acid.
Uniqueness
6-((Trimethylsilyl)ethynyl)nicotinic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO2Si |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
InChI-Schlüssel |
POBUYFYQJJZCGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















